2,2'-Bis(dim-tolylphosphino)-1,1'-binaphthyl
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Overview
Description
(S)-(-)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl is a chiral diphosphine ligand widely used in asymmetric catalysis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl typically involves the reaction of (S)-1,1’-binaphthyl-2,2’-diol with di-p-tolylphosphine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diol, followed by the addition of di-p-tolylphosphine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenating agents for substitution reactions. The reactions are typically carried out under mild conditions to preserve the chiral integrity of the compound .
Major Products
The major products formed from these reactions include phosphine oxides and substituted derivatives of the original compound.
Scientific Research Applications
(S)-(-)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl is extensively used in scientific research, particularly in the field of asymmetric catalysis. Its applications include:
Chemistry: Used as a ligand in various catalytic reactions to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of chiral drugs and biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals that require high enantioselectivity.
Industry: Applied in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism by which (S)-(-)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl exerts its effects involves coordination to a metal center in a catalytic complex. The chiral environment created by the ligand induces enantioselectivity in the catalytic reaction. The molecular targets and pathways involved depend on the specific catalytic process being employed .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(di-p-tolylphosphino)ethane
- 2,3-Bis(diphenylphosphino)maleic anhydride
- Bis(dimethylphosphino)methane
Uniqueness
(S)-(-)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl is unique due to its high enantioselectivity and versatility in various catalytic reactions. Its chiral nature and ability to form stable complexes with transition metals make it a preferred choice over other similar compounds .
Properties
Molecular Formula |
C48H40P2 |
---|---|
Molecular Weight |
678.8 g/mol |
IUPAC Name |
[1-[2-bis(3-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3-methylphenyl)phosphane |
InChI |
InChI=1S/C48H40P2/c1-33-13-9-19-39(29-33)49(40-20-10-14-34(2)30-40)45-27-25-37-17-5-7-23-43(37)47(45)48-44-24-8-6-18-38(44)26-28-46(48)50(41-21-11-15-35(3)31-41)42-22-12-16-36(4)32-42/h5-32H,1-4H3 |
InChI Key |
MJRVUGAHDHEPEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC(=C6)C)C7=CC=CC(=C7)C)C8=CC=CC(=C8)C |
Origin of Product |
United States |
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